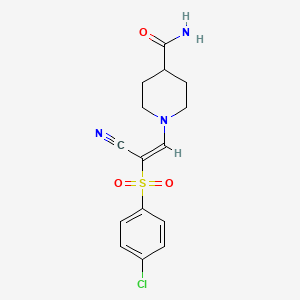
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide
Übersicht
Beschreibung
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which target the JAK family of proteins that play a crucial role in the immune response.
Wirkmechanismus
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide specifically targets JAK3, which is predominantly expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways that are involved in the proliferation and differentiation of these cells. This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ), which are known to contribute to autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing the symptoms of autoimmune diseases such as joint pain, swelling, and skin lesions. It has also been shown to improve the quality of life of patients by reducing the need for other medications such as corticosteroids. However, this compound has also been associated with some adverse effects such as increased risk of infection, anemia, and liver toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in the immune response. However, its use in lab experiments is limited by its toxicity and potential side effects. In addition, this compound has a short half-life and requires frequent dosing, which may affect the reproducibility of experiments.
Zukünftige Richtungen
Despite its limitations, (E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide has shown promise as a therapeutic agent for autoimmune diseases. Future research could focus on developing more selective JAK inhibitors that target specific JAK isoforms to minimize side effects. In addition, studies could explore the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Finally, research could investigate the potential of this compound in other diseases such as cancer, where JAK proteins have been implicated in tumor growth and metastasis.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide has been extensively studied for its therapeutic potential in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to reduce inflammation and prevent tissue damage by inhibiting the activity of JAK proteins, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the immune response.
Eigenschaften
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c16-12-1-3-13(4-2-12)23(21,22)14(9-17)10-19-7-5-11(6-8-19)15(18)20/h1-4,10-11H,5-8H2,(H2,18,20)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUJHNQGFXLEF-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3411261.png)
![N-(4-ethoxyphenyl)-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B3411275.png)
![2-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide](/img/structure/B3411284.png)
![N-(4-chlorophenyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3411289.png)
![(2-Chloro-6-fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3411294.png)
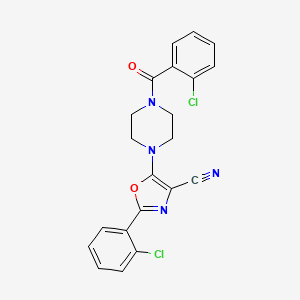

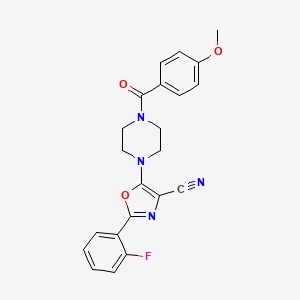
![1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3411310.png)
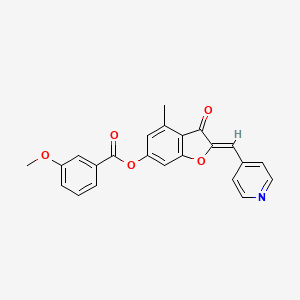
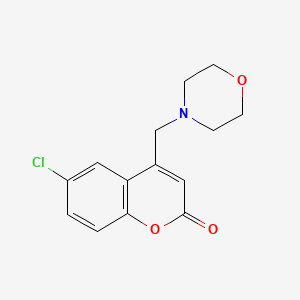
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B3411320.png)
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B3411324.png)
![6-Fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B3411335.png)